3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that has attracted considerable interest in medicinal chemistry and organic synthesis due to its unique structural features. This compound integrates a pyridine ring with an oxadiazole moiety, which contributes to its distinct chemical and biological properties. The compound is recognized for its potential applications in drug discovery and material science, particularly in the development of therapeutic agents and catalysts.
The compound's synthesis and characterization have been documented in various scientific studies, highlighting its relevance in both academic and industrial research contexts. Its structural formula is CHNO, and it is classified under the oxadiazole derivatives, which are known for diverse biological activities .
3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one falls under the category of heterocyclic compounds, specifically classified as an oxadiazole derivative. This classification is significant due to the oxadiazole ring's involvement in various chemical reactions and biological interactions.
The synthesis of 3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves cyclization reactions. One common method includes the reaction of 2-aminopyridine with a nitrile oxide precursor. This reaction leads to the formation of the oxadiazole ring through a cycloaddition process .
The synthetic route often requires controlled conditions such as specific temperatures and solvents to optimize yield and purity. For instance, using solvents like dimethylformamide or acetone can enhance reaction efficiency. Additionally, variations in reaction times and catalyst choices can significantly affect the outcome of the synthesis .
The molecular structure of 3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one features a pyridine ring fused with an oxadiazole moiety. The structure can be represented as follows:
Key structural data include:
3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one participates in various chemical reactions:
Oxidation: The compound can undergo oxidation to yield different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring structure, leading to new analogs that may exhibit altered biological activities .
The compound's reactivity can be influenced by substituents on the pyridine or oxadiazole rings. For example, electron-withdrawing groups can enhance electrophilic character during reactions.
The mechanism of action for 3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation. This inhibition is often mediated through binding interactions that alter enzyme activity or signal transduction pathways .
Key physical properties include:
Chemical properties include:
3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one has several applications:
Medicinal Chemistry: It is being explored for its potential antimicrobial and antifungal properties.
Drug Discovery: Research indicates potential efficacy against various cancer cell lines.
Material Science: The compound serves as a building block for synthesizing more complex heterocyclic compounds used in catalysis and material development .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who classified it as "furo[ab1]diazole" [1] [8]. Despite this early discovery, significant pharmacological interest emerged only in the 1960s when the photochemical rearrangement of 1,2,4-oxadiazoles to other heterocyclic systems revealed their synthetic versatility. The first commercial drug containing this scaffold, Oxolamine, was introduced in the 1960s as a cough suppressant, marking a milestone in its medicinal application [1]. Over the past 40 years, extensive exploration has uncovered diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects, leading to FDA-approved drugs such as:
A notable breakthrough occurred in 2011 with the isolation of naturally occurring 1,2,4-oxadiazoles, Phidianidine A and B, from the sea slug Phidiana militaris. These compounds demonstrated potent cytotoxicity against tumor cell lines (e.g., HeLa, CaCo-2) and selective agonism for protein-tyrosine phosphatase 1B (PTP1B), validating the scaffold’s biological relevance [1] [7]. The timeline below summarizes key developments:
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | Initial classification as "furo[ab1]diazole" |
1960s | Introduction of Oxolamine | First FDA-approved drug for cough suppression |
2011 | Isolation of Phidianidines A/B | Natural derivatives with cytotoxic and CNS-targeting activities |
2020s | Development of Ataluren/Pleconaril | Treatments for genetic disorders and viral infections |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functional groups due to its enhanced metabolic stability and similar spatial geometry. Unlike esters/amides, which are prone to enzymatic hydrolysis, the 1,2,4-oxadiazole scaffold remains intact under physiological conditions, significantly improving drug half-lives [3] [5]. This bioisosteric replacement retains hydrogen-bonding capabilities critical for target engagement while mitigating pharmacokinetic limitations. Key advantages include:
Recent studies demonstrate this utility in neuroprotective agents. For example, replacing an amide linker with 1,2,4-oxadiazole in MAO B inhibitors increased selectivity (>192-fold) and binding affinity (IC₅₀ = 52 nM) due to improved shape complementarity within the enzymatic cleft [5]. Similarly, in anti-inflammatory agents, oxadiazole-based analogs of NF-κB inhibitors showed enhanced cellular uptake and prolonged residence times in RAW 264.7 cells [2].
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low | High | Extended half-life and reduced dosing frequency |
Hydrogen-Bond Acceptor | 1–2 sites | 3 sites | Enhanced target affinity and selectivity |
Hydrolytic Resistance | pH-sensitive | pH-insensitive | Consistent bioavailability in GI tract |
Aromatic Character | Absent | Present | Improved π-stacking with biological targets |
Hybridizing 1,2,4-oxadiazoles with pyrimidine leverages synergistic effects to expand bioactivity. Pyrimidine’s electron-deficient nature augments hydrogen-bonding capacity, while its role as a phenyl bioisostere improves solubility and pharmacokinetics [4] [9]. This hybridization is particularly effective in:
The pyrimidine ring’s C2/C4 nitrogen atoms enable additional interactions with biological targets, such as coordinating catalytic metal ions in enzymes or forming salt bridges in receptors. This multi-target engagement is exemplified in hybrids targeting Mycobacterium tuberculosis InhA, where the pyrimidine-1,2,4-oxadiazole core achieved MIC values of 0.48 μg/mL against multidrug-resistant strains [9].
Table 3: Bioactivity Enhancement via Pyrimidine Hybridization
Hybrid Structure | Therapeutic Area | Key Activity | Mechanistic Insight |
---|---|---|---|
3-(Pyrimidin-2-yl)-4,5-dihydro-oxadiazol-5-one | Cancer | IC₅₀ = 0.01 μM (PC-3 cells) | RET kinase inhibition & DNA intercalation |
5-(Indol-5-yl)-3-(pyrimidin-2-yl)-oxadiazole | Inflammation | TNF-α reduction >60% at 10 μM | NF-κB pathway blockade in macrophages |
Pyrimidine-oxadiazole-InhA inhibitor | Antitubercular | MIC = 0.48 μg/mL (MDR-TB) | Disruption of fatty acid biosynthesis |
Compound Table
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1